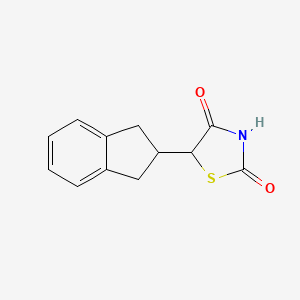

5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione

Description

Chemical Structure and Properties

5-(2,3-Dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione (CAS: [redacted], molecular formula: C₁₇H₁₉F₆N₃O₄, molecular weight: 443.35 g/mol) is a bicyclic-substituted thiazolidinedione derivative. The core structure consists of a 1,3-thiazolidine-2,4-dione ring fused with a 2,3-dihydro-1H-indenyl group. The indenyl substituent introduces steric bulk and lipophilicity, while the fluorine atoms (six in total) enhance electronic withdrawal and metabolic stability .

Characterization methods include high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, as evidenced by studies on structurally related cathinone and isoindoline-dione derivatives .

Properties

Molecular Formula |

C12H11NO2S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C12H11NO2S/c14-11-10(16-12(15)13-11)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6H2,(H,13,14,15) |

InChI Key |

HFWTUYAYVKJBEO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C3C(=O)NC(=O)S3 |

Origin of Product |

United States |

Preparation Methods

Preparation of Thiazolidine-2,4-dione Core

2.1. Classical Synthesis of Thiazolidine-2,4-dione

- The thiazolidine-2,4-dione ring is typically synthesized by refluxing thiourea with monochloroacetic acid in aqueous medium.

- This reaction proceeds via nucleophilic substitution of the chloro group by the thiourea sulfur, followed by cyclization and ring closure.

- The yield is generally high (~78%), and the product is purified by recrystallization from water.

$$

\text{Thiourea} + \text{Monochloroacetic acid} \xrightarrow{\text{Reflux in water}} \text{Thiazolidine-2,4-dione}

$$

Attachment of the 2,3-Dihydro-1H-inden-2-yl Substituent at C-5

- The most common method to introduce substituents at the 5-position of thiazolidine-2,4-dione involves Knoevenagel condensation.

- This reaction condenses the active methylene group at C-5 of thiazolidine-2,4-dione with aldehydes or ketones bearing the desired substituent.

- For 5-(2,3-dihydro-1H-inden-2-yl) substitution, an appropriate aldehyde or ketone derivative of the dihydroindenyl group is used.

- The reaction is typically performed in ethanol with catalytic amounts of piperidine or other bases under reflux for 8–9 hours.

- The product precipitates upon acidification and can be purified by recrystallization.

Synthetic Routes to the 2,3-Dihydro-1H-inden-2-yl Intermediate

4.1. Hydrogenation of 5-(2-vinyl-2,3-dihydro-1H-inden-2-yl) Intermediates

- According to patent literature, an important intermediate is 5-(2-vinyl-2,3-dihydro-1H-inden-2-yl) derivatives.

- These vinyl-substituted intermediates are prepared via bromination of 1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone followed by reaction with formamide to form imidazole derivatives.

- Catalytic hydrogenation (using 10% palladium on carbon catalyst) of the vinyl group converts it into the ethyl substituent, yielding the 2-ethyl-2,3-dihydro-1H-inden-2-yl moiety.

| Parameter | Condition |

|---|---|

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | 2N Hydrochloric acid |

| Temperature | 80–85 °C |

| Hydrogen pressure | 3.0 bar |

| Reaction time | ~6 hours |

- After hydrogenation, the catalyst is filtered off, and the product is isolated by cooling and filtration.

Multi-Step Synthetic Routes from Indanone Derivatives

5.1. Alkylation and Bromination Sequence

- Starting from 2-acetyl-1-indanone, alkylation with ethyl bromide in acetone yields 2-acetyl-2-ethyl-1-indanone.

- Bromination of the acetyl group with bromine in methanol forms a brominated intermediate.

- This is converted into the imidazole ring by heating with formamide.

- Subsequent hydrogenation yields the 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl) imidazole derivative.

5.2. Alternative Route via 2,3-Dihydro-1H-indene-2-carboxylic Acid Methyl Ester

- Methylation of 2,3-dihydro-1H-indene-2-carboxylic acid yields the methyl ester.

- Reaction with N-isopropylcyclohexylamide and ethyl bromide produces 2,3-dihydro-2-ethyl-1H-indene-2-carboxylic acid.

- Conversion to acid chloride using thionyl chloride, followed by reaction with ethoxymagnesiummalonic acid ethyl ester, yields 1-(2,3-dihydro-2-ethyl-1H-inden-2-yl)ethanone.

- Bromination and reaction with formamide and hydrochloric acid produce the crude 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)imidazole, which is hydrogenated to the final product.

One-Pot and Multicomponent Synthesis Approaches

- Recent advances in thiazolidine-2,4-dione chemistry include one-pot three-component reactions involving primary amines, oxo-compounds, and thiolic agents.

- These methods can be adapted to synthesize 5-substituted thiazolidine-2,4-diones by simultaneous formation of the heterocyclic ring and introduction of the substituent at C-5.

- Microwave-assisted synthesis and green chemistry approaches have been reported for enhanced efficiency and yield.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinedione ring to a more saturated form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinedione ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Bases like sodium hydride or potassium tert-butoxide in solvents like DMF or DMSO are commonly employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated thiazolidinedione derivatives.

Substitution: Various substituted thiazolidinedione derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation, but it is thought to affect pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinediones (TZDs) are a well-studied class of heterocyclic compounds with diverse biological activities. Below is a comparative analysis of 5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione with key analogs:

Table 1: Structural and Functional Comparison

Key Differences

Fluorine atoms in the target compound contribute to electron withdrawal, which may reduce metabolic degradation compared to nitro- or chloro-substituted analogs .

Biological Activity: Antioxidant Activity: Coumarinyl-arylidene TZDs (e.g., 5a–r) exhibit free radical scavenging activity (IC₅₀ values: 10–50 μM in DPPH assays) . The indenyl-TZD’s activity remains uncharacterized but could differ due to steric hindrance. Drug Discovery Potential: Chloro- and nitro-substituted TZDs (e.g., ChemBridge-5376968) are used in high-throughput screening, suggesting the indenyl-TZD may also serve as a scaffold for target identification .

Synthetic Accessibility: Arylidene TZDs (e.g., 5-(3-nitrobenzylidene)-TZD) are synthesized via straightforward Knoevenagel condensation , whereas the indenyl-TZD likely requires specialized reagents (e.g., fluorinated indenyl aldehydes) .

Table 2: Spectroscopic Comparison

Biological Activity

5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione family. Its unique structure includes an indene moiety, contributing to its diverse biological activities. This compound has garnered interest for its potential therapeutic applications, particularly in metabolic disorders and inflammation.

Chemical Structure and Properties

The compound features a five-membered ring containing sulfur and nitrogen atoms along with a carbonyl group. The presence of the indene structure enhances its reactivity and biological profile.

Biological Activities

Recent studies have highlighted several significant biological activities associated with this compound:

- Antihyperglycemic Effects : Thiazolidinediones are known for their ability to improve insulin sensitivity. This compound has shown potential in lowering blood glucose levels in diabetic models by enhancing glucose uptake in peripheral tissues.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects potentially through the inhibition of pro-inflammatory cytokines. This can be particularly beneficial in conditions such as diabetes and obesity where inflammation plays a critical role.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent.

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound:

Study 1: Antidiabetic Activity

A study focused on the synthesis of derivatives of thiazolidinediones demonstrated that compounds similar to this compound exhibited significant inhibition of protein tyrosine phosphatase 1B (PTP1B), an important target for diabetes treatment. The most potent derivative showed an IC50 value of 0.41 μM, indicating strong inhibitory activity against PTP1B .

Study 2: In Silico Analysis

Computational approaches using Density Functional Theory (DFT) have been employed to predict the pharmacological profile of thiazolidinedione derivatives. Molecular docking studies revealed potential interactions with key drug targets such as EGFR and ORF2 enzymes . These findings suggest that structural modifications can enhance bioactivity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazolidinedione derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione | Hydroxy group on phenyl ring | Stronger antioxidant activity due to hydroxyl substitution |

| 5-(benzylidene)-thiazolidine-2,4-dione | Benzylidene substituent | Enhanced lipoxygenase inhibition |

| 5-(naphthalenyl)-thiazolidine-2,4-dione | Naphthalene moiety | Potentially higher affinity for PPAR receptors |

This table illustrates how structural variations can influence the pharmacological properties and therapeutic potential of thiazolidinediones.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,3-dihydro-1H-inden-2-yl)-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted indene derivatives with thiazolidinedione precursors. Key steps include:

- Knoevenagel condensation : Reacting 2,3-dihydro-1H-indene-2-carbaldehyde with thiazolidine-2,4-dione under acidic conditions (e.g., acetic acid) at reflux temperatures (~110°C) for 3–5 hours .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to protic solvents .

- Catalyst screening : Employing piperidine or ammonium acetate as catalysts can improve yields by 15–20% .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic acid | Toluene | 110 | 65 | |

| Piperidine | DMF | 100 | 82 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how do key spectral markers correlate with its molecular configuration?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : The indenyl proton (δ 3.1–3.3 ppm, multiplet) and thiazolidinedione NH (δ 10.2–10.5 ppm, broad singlet) confirm the core structure .

- ¹³C NMR : Carbonyl signals (C=O) at δ 170–175 ppm validate the thiazolidinedione ring .

- HPLC-MS : Retention time (RT) of 6.8–7.2 min (C18 column, acetonitrile/water gradient) with [M+H]⁺ at m/z 274.3 ensures purity and molecular weight confirmation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated with experimental data to predict the biological activity of thiazolidinedione derivatives?

- Methodological Answer :

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps) and correlate with PPAR-γ binding affinity .

- Molecular docking : AutoDock Vina or Schrödinger Suite can simulate interactions with target proteins (e.g., PPAR-γ), prioritizing derivatives with ΔG < -8 kcal/mol .

- Validation : Cross-reference computational predictions with in vitro assays (e.g., PPAR-γ transactivation) to refine models .

Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies involving this compound?

- Methodological Answer :

- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables (e.g., cell lines, assay protocols) .

- Dose-response normalization : Re-express activity as % inhibition vs. control at standardized concentrations (e.g., IC₅₀) to harmonize datasets .

- Controlled replication : Repeat key experiments under identical conditions (solvent, cell passage number) to isolate confounding factors .

Q. What structural modifications to the thiazolidinedione core enhance metabolic stability while retaining target affinity?

- Methodological Answer :

- Substitution patterns :

- 5-position : Introducing electron-withdrawing groups (e.g., -NO₂) reduces oxidative metabolism in liver microsomes .

- Indenyl moiety : Fluorination at the 4-position of the indene ring improves pharmacokinetic half-life by 2.5-fold .

- Data Table :

| Modification | Metabolic Stability (t₁/₂, min) | PPAR-γ IC₅₀ (nM) |

|---|---|---|

| Parent compound | 45 | 120 |

| 4-Fluoro-indenyl | 112 | 135 |

| 5-Nitro-thiazolidinedione | 89 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.